molecular formula C11H16FO3P B2482693 Diethyl 3-fluorobenzylphosphonate CAS No. 63909-57-9

Diethyl 3-fluorobenzylphosphonate

Cat. No. B2482693
CAS RN: 63909-57-9
M. Wt: 246.218
InChI Key: JYFYRNCOOXHPGY-UHFFFAOYSA-N
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Description

Diethyl 3-fluorobenzylphosphonate (DEFB) is a fluorinated phosphonate derivative of diethylbenzene. It is an important synthetic intermediate used in the syntheses of various pharmaceuticals, agrochemicals, and specialty chemicals. DEFB is a versatile reagent used in a variety of reactions, such as the Knoevenagel condensation, Wittig reaction, and Mannich reaction. It is also used as a catalyst or ligand in organometallic reactions. DEFB is a versatile and easily available reagent that is widely used in the synthesis of new compounds.

Scientific Research Applications

Acidic Hydrolysis

Diethyl 3-fluorobenzylphosphonate and its derivatives have been studied for their behavior in acidic hydrolysis . The two-step acidic hydrolysis of α-hydroxybenzylphosphonates and a few related derivatives was monitored to determine the kinetics and to map the reactivity of the differently substituted phosphonates in hydrolysis . Electron-withdrawing substituents increased the rate, while electron-releasing ones slowed down the reaction .

Antimicrobial Agents

Diethyl 3-fluorobenzylphosphonate derivatives have been synthesized and evaluated as potential antimicrobial agents . Several newly synthesized organophosphonates were tested on model Escherichia coli bacterial strains (K12 and R2-R3) . Preliminary cellular studies using MIC and MBC tests and digestion of Fpg after modification of bacterial DNA suggest that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .

Chemical Transformation

The hydrolysis of P-esters (e.g., phosphinates and phosphonates) resulting in the formation of the corresponding acids (phosphinic acids and phosphonic acids, respectively) is an important chemical transformation . This transformation is widely applied in syntheses .

Versatile Intermediates

α-Hydroxybenzylyphosphonates, obtained in the Pudovik reaction of substituted benzaldehydes and dialkyl phosphites, form a representative class of phosphonic acid derivatives . α-Hydroxyphosphonates are versatile intermediates that may be transformed to α-aminophosphonates , can be phosphorylated , and may be rearranged to the corresponding phosphates .

Inhibitory Activity

A different inhibitory activity was noted depending on the nature of the substituent attached to the phenyl ring of the organophosphorus compound . Diethyl benzylphosphonate exhibits low minimal inhibitory concentration (MIC) .

Potential Substitute for Antibiotics

These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics . This is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYRNCOOXHPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-fluorobenzyl bromide (2 g) and triethyl phosphite (2.2 mL) was heated at 160° C. under nitrogen for 4 hours. After cooling, the were volatiles removed in vacuo and the residue was purified by chromatography on silica eluting with a mixture of ethyl acetate and cyclohexane with a gradient of 0-100% to give diethyl (3-fluorobenzyl)phosphonate (2.46 g)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A flask was charged with 1-(bromomethyl)-3-fluorobenzene (7.5 mL, 61.1 mmol) and treated with triethylphosphite (21.39 mL, 122 mmol) dropwise with stirring. Upon completion of the addition, the reaction was fitted with a reflux condensor (no cooling) and a slow stream of nitrogen was passed over the reaction mixture. The reaction was slowly warmed to 150° C. and held there for 2 h. The reaction was cooled to room temperature and concentrated under high vacuum to remove most of the excess triethylphosphite. The resulting residue was purified by column chromatography (50%-->100% EtOAc/Hex) to give 15.13 g (quant.) as a colorless oil. 1H-NMR (CDCl3, 500 MHz) δ 7.29 (m, 1H), 7.10 (m, 1H), 7.05 (m, 1H), 6.97 (m, 1H), 4.06 (m, 4H), 3.16 (d, J=21.7, 2H), 1.28 (t, J=7.0, 6H). 13C-NMR (CDCl3, 126 MHz) δ 162.85 (dd, J=246, 3.8), 134.2 (t, J=8.6), 130.0 (dd, J=7.7, 2.9), 125.6 (dd, J=6.7, 2.9), 116.9 (dd, J=22, 6.7, 114.0 (dd, J=21, 2.9), 62.3 (d, J=6.7), 33.7 (dd, J=138, 1.9, 16.5 (d, J=5.8).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
21.39 mL
Type
reactant
Reaction Step Two

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